molecular formula C29H33N5O2S B2679885 N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-42-7

N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2679885
CAS No.: 477303-42-7
M. Wt: 515.68
InChI Key: MPRFWOGFRLQZQO-UHFFFAOYSA-N
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Description

N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a research-grade small molecule recognized for its potent and selective activity as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel modulator. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception, neurogenic inflammation, and mechanical hypersensitivity in response to a wide array of exogenous irritants and endogenous inflammatory mediators Link . This compound is structurally characterized by a 1,2,4-triazole core linked to an adamantane carboxamide group, a design that confers high affinity and selectivity for the TRPA1 ion channel. Its primary research value lies in its utility as a pharmacological tool for elucidating the complex role of TRPA1 in various pathological conditions. Researchers employ this modulator in in vitro and in vivo models to investigate mechanisms underlying chronic pain, migraine, asthma, and pruritus Link . By selectively modulating TRPA1 channel activity, it enables scientists to dissect signaling pathways involved in sensory neuron activation and the subsequent release of neuropeptides like substance P and CGRP, which are critical drivers of neurogenic inflammation. This makes it an indispensable compound for target validation and for advancing the understanding of TRP channel biology in the context of disease pathophysiology.

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O2S/c35-26(31-24-9-5-2-6-10-24)19-37-28-33-32-25(34(28)18-20-7-3-1-4-8-20)17-30-27(36)29-14-21-11-22(15-29)13-23(12-21)16-29/h1-10,21-23H,11-19H2,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRFWOGFRLQZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group is attached through a carbamoylation reaction, typically using phenyl isocyanate or a similar reagent.

    Incorporation of the Adamantane Carboxamide: The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid or its activated ester, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylcarbamoyl groups, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, phenyl isocyanate, various solvents (e.g., dichloromethane, toluene).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The incorporation of the adamantane structure may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against bacterial and fungal pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of various microorganisms, suggesting that N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide could be explored as a novel antimicrobial agent .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. In vitro studies have demonstrated that triazole derivatives can modulate inflammatory pathways, potentially leading to reduced cytokine production. This suggests that this compound could be developed for treating inflammatory diseases .

Cancer Research

The compound's ability to interact with biological targets makes it a candidate for cancer therapy. Triazole derivatives have been studied for their role in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific structural modifications in this compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Neurological Disorders

Recent studies have suggested that adamantane derivatives possess neuroprotective properties. The potential application of this compound in treating neurodegenerative diseases such as Alzheimer's disease is being investigated due to its ability to inhibit the aggregation of amyloid-beta peptides and modulate cholinergic activity .

Drug Delivery Systems

The unique structure of adamantane allows for the development of drug delivery systems that can enhance the solubility and stability of therapeutic agents. This compound can be utilized as a carrier for poorly soluble drugs, improving their bioavailability through novel formulation strategies .

Nanotechnology

In nanotechnology, compounds like this compound are being explored for their potential use in creating functionalized nanoparticles. These nanoparticles can be designed for targeted therapy and imaging applications in biomedical fields .

Case Studies and Research Findings

Study TitleFindingsReference
Antimicrobial Activity of Triazole DerivativesDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatory Effects of Adamantane CompoundsHighlighted reduction in pro-inflammatory cytokines in cell models
Evaluation of Triazole-based Cancer TherapeuticsShowed promising results in inducing apoptosis in various cancer cell lines
Nanoparticle Formulation Using Adamantane DerivativesDeveloped a novel drug delivery system enhancing solubility and stability

Mechanism of Action

The mechanism of action of N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the adamantane moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Triazole Derivatives with Adamantane Moieties

Compound I (5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione) :

  • Core : 1,2,4-triazole with methyl and adamantane substituents.
  • Key Differences : Lacks the benzyl and phenylcarbamoyl sulfanyl groups.
  • Properties: Simpler alkyl substituents (methyl and adamantane) result in lower molecular weight (MW = 289.4 g/mol) compared to the target compound (estimated MW > 500 g/mol).

Target Compound :

  • The additional benzyl and phenylcarbamoyl groups may reduce solubility in aqueous media but enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors with lipophilic pockets).

Benzyl-Substituted Heterocycles

4-Benzyl-1,3-Oxazole Derivatives :

  • Core : 1,3-oxazole with a benzyl group and sulfonylphenyl substituents.
  • Key Differences : Oxazole vs. triazole core; sulfonylphenyl vs. phenylcarbamoyl sulfanyl.
  • Properties :
    • Tested for cytotoxicity in Daphnia magna (LC50 values: 10–50 µg/mL).
    • The sulfonyl group enhances polarity, contrasting with the target compound’s thioether linkage.

Target Compound :

Phenylcarbamoyl and Sulfonamide Analogs

N-Carbamimidoyl-benzenesulfonamide (Compound 13) :

  • Core : Pyrazole with sulfonamide and carbamimidoyl groups.
  • Key Differences : Pyrazole vs. triazole; sulfonamide vs. phenylcarbamoyl sulfanyl.
  • Properties :
    • IR data (1384 cm⁻¹ for SO₂) indicates strong sulfonamide character, whereas the target compound’s sulfanyl group (C–S stretch ~700 cm⁻¹) may exhibit distinct reactivity .

Target Compound :

    Biological Activity

    N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique molecular structure. The compound combines a triazole ring, an adamantane core, and various functional groups that contribute to its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Molecular Structure and Properties

    The molecular formula of this compound is C27H30N4O2SC_{27}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 494.6 g/mol. The presence of the triazole moiety often correlates with antifungal and antimicrobial properties, while the adamantane structure may enhance membrane interactions.

    Antimicrobial Activity

    Preliminary studies suggest that compounds containing the triazole ring, including this compound, exhibit significant antimicrobial activity. Triazoles are known for their efficacy against various pathogens:

    Pathogen Activity Reference
    Staphylococcus aureusAntibacterial
    Escherichia coliAntibacterial
    Candida albicansAntifungal

    The compound's mechanism of action likely involves inhibition of key enzymes involved in cell wall synthesis or disruption of membrane integrity.

    Anticancer Activity

    Research has indicated that derivatives of 1,2,4-triazoles can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation:

    Cell Line IC50 (µM) Reference
    HCT116 (Colon carcinoma)6.2
    T47D (Breast cancer)27.3

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may act as an inhibitor of various metabolic enzymes, disrupting essential biochemical pathways.
    • Membrane Interaction : The adamantane structure enhances the compound's ability to penetrate biological membranes and interact with cellular targets.
    • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence oxidative stress pathways in cancer cells.

    Study on Antihypoxic Activity

    A study investigated the antihypoxic activity of compounds similar to this compound. The results indicated that certain derivatives demonstrated significant protective effects against hypoxia-induced cellular damage:

    Compound Activity (%) Control (%)
    Compound 3a37.867.35
    Compound 2a36.305.79

    These findings underline the potential therapeutic applications of triazole-based compounds in conditions associated with hypoxia.

    Q & A

    Q. What synthetic methodologies are commonly employed for preparing adamantane-1-carboxamide-linked 1,2,4-triazole derivatives?

    The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media. For example, 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones are synthesized by boiling 2-(adamantane-1-yl)-N-R-hydrazinecarbothioamides with KOH, followed by neutralization with acetic acid . Subsequent alkylation with α-halogenoalkanes in n-butanol yields 3-alkylthio derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid byproducts.

    Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

    Key methods include:

    • NMR spectroscopy for confirming substituent positions (e.g., benzyl, sulfanyl groups).
    • FT-IR to verify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
    • High-performance liquid chromatography (HPLC) with reverse-phase columns for purity assessment .
    • Elemental analysis to validate stoichiometry.

    Q. How is cytotoxicity evaluated for such derivatives in preliminary screening?

    The Daphnia magna assay is a cost-effective, reproducible model for initial cytotoxicity screening. Compounds are dissolved in DMSO and diluted in freshwater, with mortality rates assessed after 24–48 hours. LC₅₀ values are calculated using probit analysis .

    Advanced Research Questions

    Q. How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) influence anti-hypoxic activity?

    Substituents like sulfanyl (–SH) enhance antioxidant potential by scavenging free radicals, whereas sulfonyl (–SO₂–) groups may improve metabolic stability. In rat hypoxia models, derivatives with sulfanyl groups showed 30–40% increased survival rates compared to sulfonyl analogs, likely due to redox modulation . Data from Table 1 in highlights substituent-dependent trends.

    Q. What computational strategies optimize reaction pathways for synthesizing structurally similar analogs?

    Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models identify optimal reaction conditions (e.g., solvent polarity, catalyst). For instance, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps .

    Q. How do in vitro and in vivo toxicity profiles diverge for adamantane-triazole hybrids?

    In vitro assays (e.g., HepG2 cells) may underestimate hepatotoxicity due to metabolic differences. In vivo studies in rodents reveal dose-dependent hepatorenal effects not detected in cell lines. Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, protein binding) .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Dose normalization : Compare molar concentrations instead of mass-based doses.
    • Model standardization : Use isogenic cell lines or genetically uniform animal strains.
    • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

    Methodological Challenges

    Q. How are reaction intermediates stabilized during multi-step synthesis?

    • Low-temperature conditions (–20°C) prevent decomposition of reactive intermediates like N-acyl-α-amino acyl chlorides.
    • Protecting groups (e.g., benzyl for amines) shield functional groups during alkylation .

    Q. What experimental designs improve SAR (structure-activity relationship) studies?

    • Fragment-based design : Systematically vary substituents (e.g., phenylcarbamoyl vs. cycloheptyl) while keeping the triazole-adamantane core constant.
    • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

    Q. How is stability assessed under physiological conditions?

    • pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
    • Plasma stability : Exposure to rodent/human plasma at 37°C quantifies esterase-mediated hydrolysis .

    Future Directions

    • AI-driven synthesis : Integrate robotic platforms with COMSOL Multiphysics for real-time reaction optimization .
    • Polypharmacology : Explore dual-target inhibition (e.g., COX-2 and HDAC) using hybrid scaffolds .

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